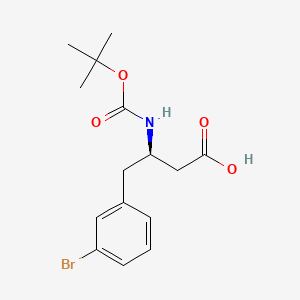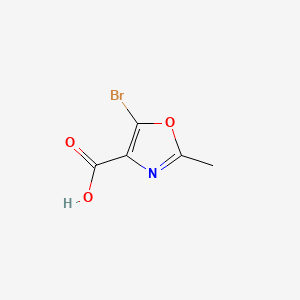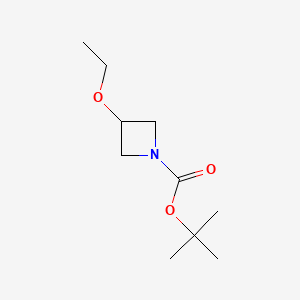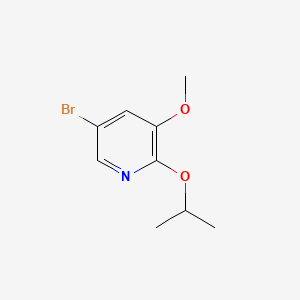
(R)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid” is a chemical compound with the CAS Number: 1350734-63-2 . It has a molecular weight of 358.23 . The IUPAC name for this compound is (3R)-4-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C .Applications De Recherche Scientifique
1. Asymmetric Synthesis
(R)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid is utilized in the field of asymmetric synthesis. A study demonstrated the synthesis of β-amino acid pharmacophores through the asymmetric hydrogenation of enamine esters using chiral ferrocenyl ligands (Kubryk & Hansen, 2006).
2. Enantioselective Synthesis
This compound plays a crucial role in the enantioselective synthesis of specific amino acids, such as in the synthesis of the neuroexcitant ATPA, an analogue of AMPA (Pajouhesh et al., 2000).
3. Chiral Building Blocks
The compound is used for creating chiral building blocks in organic chemistry. A study focused on the synthesis of N‐tert‐Butoxycarbonyl α‐Amino Acids, highlighting its importance in producing complex organic molecules (Williams et al., 2003).
4. Synthesis of Unsaturated β-Amino Acid Derivatives
This compound is instrumental in synthesizing unsaturated β-amino acid derivatives. A study explored its use in creating these derivatives from lithium allylamides (Davies et al., 1997).
5. Preparation of Novel Electrophilic Building Blocks
It is also used in the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds. A research study focused on the brominations of cyclic acetals from α-amino acids using this compound (Zimmermann & Seebach, 1987).
6. Heterogeneous Catalysis
In heterogeneous catalysis, this compound is employed for N-tert-butoxycarbonylation of amines, offering an efficient and environmentally benign approach (Heydari et al., 2007).
7. Synthesis of Dipeptide Analogues
It is used in the synthesis of dipeptide analogues, especially in the context of non-proteinogenic amino acids. Research in this area has led to the development of various tert-butyloxycarbonyl amino acid 4-nitroanilides (Schutkowski et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
(3R)-4-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEDSOKOECEQFP-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)Br)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855758 |
Source


|
| Record name | (3R)-4-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid | |
CAS RN |
1350734-63-2 |
Source


|
| Record name | (3R)-4-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B567203.png)






![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B567213.png)



